molecular formula C10H11NS B13164471 2-(1-Benzothiophen-7-YL)ethan-1-amine

2-(1-Benzothiophen-7-YL)ethan-1-amine

Cat. No.: B13164471
M. Wt: 177.27 g/mol
InChI Key: ROTYVEPGGAXQMW-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-7-YL)ethan-1-amine is an organic compound with the molecular formula C10H11NS It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-7-YL)ethan-1-amine typically involves the reaction of 1-benzothiophene with ethylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-7-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-(1-Benzothiophen-7-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-7-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Benzothiophen-3-YL)ethan-1-amine hydrochloride
  • 1-(1-Benzothiophen-2-YL)ethan-1-amine

Uniqueness

2-(1-Benzothiophen-7-YL)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)ethanamine

InChI

InChI=1S/C10H11NS/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4,6,11H2

InChI Key

ROTYVEPGGAXQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCN)SC=C2

Origin of Product

United States

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